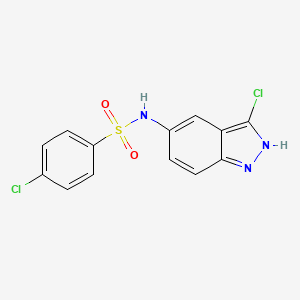

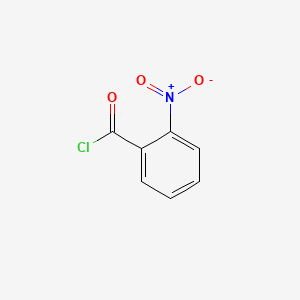

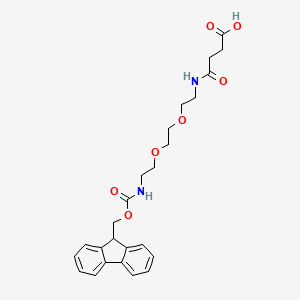

Benzenesulfonamide, 4-chloro-N-(3-chloro-1H-indazol-5-yl)-

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship (SAR) studies and biochemical characterization, leading to the identification of high-affinity inhibitors . Similarly, a rational approach was employed to synthesize a new set of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives aimed at developing antimalarial prototypes, with yields between 50% and 62% . Novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized through the reaction of aminoguanidines with phenylglyoxal hydrate, showing significant anticancer activity .

Molecular Structure Analysis

The molecular structures of the synthesized benzenesulfonamide derivatives were elucidated using various spectroscopic techniques. For example, the antimalarial prototypes were characterized using IR, 1H-, 13C-, 19F-NMR, MS, and elemental analysis . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is highlighted by their ability to inhibit various biological targets. The N-(4-phenylthiazol-2-yl)benzenesulfonamides showed the ability to block kynurenine 3-hydroxylase after oral administration . The novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized and showed antitumor activity, with some compounds exhibiting remarkable activity and selectivity toward certain cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their biological activities. The metabolic stability of the compounds was assessed, with certain moieties increasing stability . The antiproliferative activities of N-(7-indazolyl)benzenesulfonamide derivatives were evaluated, with one compound showing potent activity with an IC50 of 0.44 µM . The anti-HIV activity of 4-chloro-2-mercapto-N-(1,4,5,6-tetrahydro-1,2,4-triazin-3-yl)benzenesulfonamides was also tested, with one compound showing reasonable activity .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds containing indazole moieties have been reported to exhibit a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Indazole derivatives have been reported to exhibit anti-inflammatory potential . For instance, certain indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects.

Biochemical Pathways

For instance, the inhibition of PGE2, TNF-α, and MMP-13 suggests an impact on the inflammatory response pathway .

Pharmacokinetics

Compounds containing the imidazole moiety, which is structurally similar to indazole, are known to be highly soluble in water and other polar solvents . This suggests that the compound could have good bioavailability.

Result of Action

Based on the reported anti-inflammatory potential of certain indazole derivatives , it can be inferred that the compound might lead to a reduction in inflammation at the molecular and cellular levels.

Propiedades

IUPAC Name |

4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O2S/c14-8-1-4-10(5-2-8)21(19,20)18-9-3-6-12-11(7-9)13(15)17-16-12/h1-7,18H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKFPKAFVACHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(NN=C3C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380598 | |

| Record name | 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

647853-73-4 | |

| Record name | 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Imidazolyl)methyl]aniline](/img/structure/B3031655.png)

![3-[(4-Chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B3031664.png)

![Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-](/img/structure/B3031665.png)